molecular formula C21H21FN2O3 B2538272 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide CAS No. 953181-45-8

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B2538272
CAS RN: 953181-45-8
M. Wt: 368.408
InChI Key: DHJLMZYFLLAPFM-UHFFFAOYSA-N
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Description

The compound "N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and pharmacological potential. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which shares a similar isopropylphenoxy acetamide component, has been reported to have anticancer activity, targeting the VEGFr receptor . Additionally, the synthesis of other heterocyclic compounds such as benzisoxazoles and thiadiazoles with potential pharmacological activities has been described. These compounds exhibit a variety of intermolecular interactions that contribute to their molecular structure and potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves the reaction of different starting materials in the presence of catalysts or reagents under controlled conditions. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method could potentially be adapted for the synthesis of "this compound" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by various spectroscopic techniques such as NMR, LC-MS, and IR spectroscopy. The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to be orthorhombic with specific unit cell parameters and exhibits intermolecular hydrogen bonds . Similarly, the structures of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were found to be near "V" shaped with various intermolecular interactions . These findings suggest that "this compound" would also have a complex molecular structure with specific intermolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "this compound." However, the synthesis and reactivity of functionally substituted benzisoxazoles and the generation of 3-D arrays via various intermolecular interactions in thiadiazole derivatives suggest that the compound may also undergo a range of chemical reactions, potentially leading to the formation of new pharmacologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "this compound" can be inferred from related compounds. The solubility, melting point, and stability of these compounds are typically determined by their molecular structure and intermolecular interactions. For example, the presence of hydrogen bonds can affect the melting point and solubility in various solvents . The compound's pharmacological properties, such as anticancer activity, can be assessed through in silico modeling studies targeting specific receptors .

Scientific Research Applications

Synthesis and Anti-tumor Activities

Research has led to the synthesis of novel isoxazole compounds, including intermediates and derivatives similar to the specified chemical structure, demonstrating significant anti-tumor activities. These compounds were prepared through multi-step reactions and evaluated for their biological activities, showing promising results in preliminary tests (Qi Hao-fei, 2011).

Anticancer Drug Synthesis and Structure

Studies on compounds with structural similarities have been synthesized and evaluated for their anticancer activities. These studies include molecular docking analysis to understand the interaction with biological targets, showcasing the potential of such compounds in drug discovery and development (Gopal Sharma et al., 2018).

Novel Antipsychotic Agents

Compounds related to the specified chemical structure have been explored for their potential as novel antipsychotic agents. These studies have identified compounds that reduce spontaneous locomotion in animal models without binding to dopamine receptors, suggesting a unique mechanism of action for antipsychotic therapy (L D Wise et al., 1987).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and shown to exhibit significant anti-inflammatory activity. These findings highlight the therapeutic potential of such compounds in treating inflammation-related conditions (K. Sunder et al., 2013).

properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-14(2)15-5-9-19(10-6-15)26-13-21(25)23-12-18-11-20(27-24-18)16-3-7-17(22)8-4-16/h3-11,14H,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJLMZYFLLAPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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